![molecular formula C10H15ClN2O2 B3016248 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one CAS No. 2411286-00-3](/img/structure/B3016248.png)
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one, also known as CPT or Compound 1, is a bicyclic beta-lactam compound that has shown potential as an antibacterial and antifungal agent. It was first synthesized in 2013 by researchers at the University of Illinois, and since then, several studies have been conducted to investigate its properties and potential applications.
Mechanism of Action
The exact mechanism of action of 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is not fully understood, but it is believed to disrupt bacterial cell wall synthesis and inhibit fungal cell growth. 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a beta-lactam compound, similar to penicillin, and is thought to work by binding to and inhibiting enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as an antimicrobial agent. In animal studies, 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one was well-tolerated and did not cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
One advantage of 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is its broad-spectrum activity against both bacteria and fungi, making it a potential candidate for the treatment of mixed infections. However, one limitation is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a combination therapy with other antimicrobial agents. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its antimicrobial activity.
Synthesis Methods
The synthesis of 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves a multi-step process that starts with the reaction of 1,5-diaminopentane with 2-chloropropionyl chloride to form the intermediate compound 9-(2-chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonane. This intermediate is then reacted with acetic anhydride and triethylamine to yield the final product, 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one.
Scientific Research Applications
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been the subject of several scientific studies, primarily focusing on its antimicrobial properties. In one study, 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one was shown to have potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Another study found that 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one was effective against several strains of fungi, including Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
9-(2-chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-6(11)10(15)13-7-2-3-8(13)5-12-9(14)4-7/h6-8H,2-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGLBWLOBKRKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CNC(=O)C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

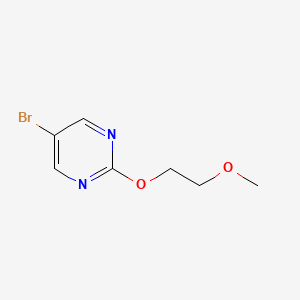
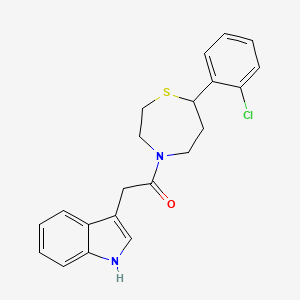

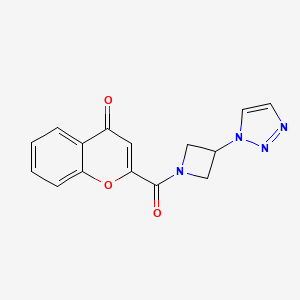
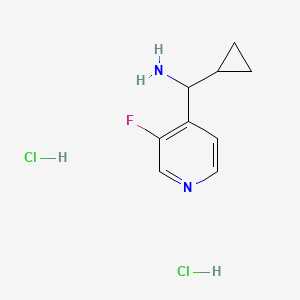
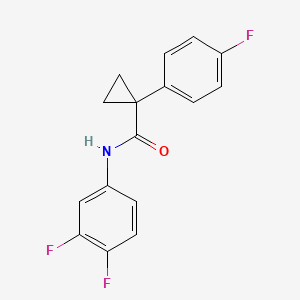
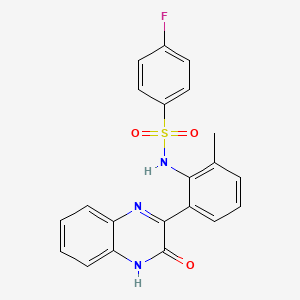
![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)
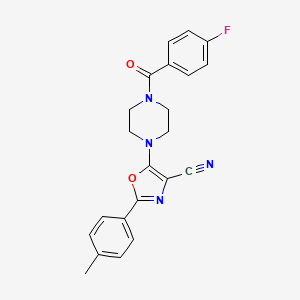
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

![6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016183.png)
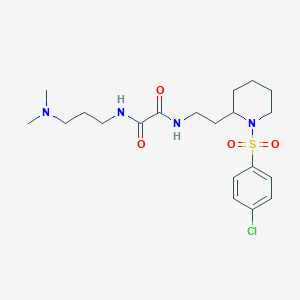
![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)